Regiochemical Differentiation: 3-Carbothioamide vs. 4-Carbothioamide Positional Isomer
1-Benzoylpiperidine-3-carbothioamide (CAS 1496364-98-7) differs from its 4-substituted regioisomer 1-benzoylpiperidine-4-carbothioamide (CAS 1175826-62-6) in the attachment point of the carbothioamide group on the piperidine ring. This positional variation alters the spatial orientation of the thioamide moiety, which can influence molecular recognition and target binding. The 3-position places the carbothioamide closer to the N-benzoyl group, potentially creating a distinct intramolecular interaction profile .
| Evidence Dimension | Position of carbothioamide substitution on piperidine ring |
|---|---|
| Target Compound Data | 3-position (C-3 of piperidine ring) |
| Comparator Or Baseline | 1-Benzoylpiperidine-4-carbothioamide (4-position, CAS 1175826-62-6) |
| Quantified Difference | Positional isomerism; no quantitative biological activity data available for direct comparison of these two regioisomers |
| Conditions | Structural identity confirmed by IUPAC nomenclature and SMILES: NC(=S)C1CCCN(C1)C(=O)C1=CC=CC=C1 for 3-isomer vs. NC(=S)C1CCN(C(=O)C2=CC=CC=C2)CC1 for 4-isomer |
Why This Matters
Regiochemistry is a critical determinant of biological activity; procurement of the incorrect positional isomer will invalidate structure-activity relationship (SAR) studies and lead to erroneous biological conclusions.
